molecular formula C23H17NO3S B2449918 Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477537-59-0

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B2449918
M. Wt: 387.45
InChI Key: BERXXWBWAHYMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as PBAB, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. PBAB is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Antitumor Applications and Mechanisms

This compound is part of a class of antitumor agents known for their selective and potent properties. The effectiveness of these compounds, including the Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate derivative, is attributed to their ability to induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This induction leads to the formation of DNA adducts in sensitive tumor cells, a process that is a key mechanism behind their antitumor effects. The presence of DNA adducts has been observed in vitro and in vivo, suggesting a direct interaction with the genetic material of tumor cells leading to their death or growth inhibition (Leong et al., 2003).

Pharmacological Properties

The pharmacological characteristics of compounds within this class, including Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, have been extensively studied. These compounds exhibit significant antitumor activity against various cancer cell lines in vitro and in animal models. Their activity is highly selective, suggesting a potential for targeted cancer therapy with manageable side effects. The metabolic transformation of these compounds is critical for their activation and subsequent antitumor effects, highlighting the importance of understanding their pharmacokinetics and pharmacodynamics for clinical development (Bradshaw et al., 2002).

Chemical Synthesis and Derivatives

Research on Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate also encompasses its chemical synthesis and the development of novel derivatives. Efforts have been made to synthesize water-soluble amino acid prodrugs of the lipophilic antitumor benzothiazoles, addressing formulation and bioavailability issues. These prodrugs are designed to be stable and water-soluble under weak acid conditions while being capable of regenerating the active parent compound in vivo. This research direction is pivotal for improving the clinical applicability of these compounds, making them suitable for parenteral administration in cancer therapy (Hutchinson et al., 2002).

properties

IUPAC Name

methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3S/c1-27-23(26)21-20(18-9-5-6-10-19(18)28-21)24-22(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERXXWBWAHYMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate

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